molecular formula C22H34O2 B592410 (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester CAS No. 65919-53-1

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester

Cat. No.: B592410
CAS No.: 65919-53-1
M. Wt: 330.5 g/mol
InChI Key: VWHAHPVYEMPWTO-JEBPEJKESA-N
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Description

  • Mechanism of Action

    Target of Action

    The primary targets of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester, also known as Heneicosapentaenoic acid methyl ester (HPA), are prostaglandin H (PGH) synthase and 5-lipoxygenase . These enzymes play a crucial role in the synthesis of eicosanoids, which are signaling molecules that mediate inflammation and immunity.

    Mode of Action

    HPA is a poor substrate for both PGH synthase and 5-lipoxygenase . It retains the ability to rapidly inactivate pgh synthase . This suggests that HPA can modulate the production of eicosanoids, thereby influencing inflammatory responses.

    Biochemical Pathways

    HPA affects the arachidonic acid pathway. It exhibits strong inhibition of arachidonic acid synthesis from linoleic acid . Arachidonic acid is a precursor for the synthesis of eicosanoids. By inhibiting its synthesis, HPA can potentially downregulate the production of these signaling molecules.

    Pharmacokinetics

    In certain formulations, HPA methyl ester may serve as a prodrug . This means it can enhance the cellular uptake of HPA before being converted into free acid by esterases . This process can increase the bioavailability of HPA, allowing it to exert its effects more efficiently.

    Result of Action

    The molecular and cellular effects of HPA’s action primarily involve the modulation of eicosanoid production. By inhibiting the synthesis of arachidonic acid and inactivating PGH synthase, HPA can potentially reduce the production of eicosanoids . This can have downstream effects on inflammation and immune responses.

    Action Environment

    The action, efficacy, and stability of HPA can be influenced by various environmental factors. For instance, the formulation in which HPA methyl ester is administered can affect its function as a prodrug

    Preparation Methods

      Synthetic Routes: Detailed synthetic routes for HPA methyl ester are not widely documented. it can be synthesized through lipid chemistry methods.

      Industrial Production: Industrial-scale production methods for HPA methyl ester are not commonly reported.

  • Chemical Reactions Analysis

      Reactivity: HPA methyl ester can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: The major products formed during these reactions would be derivatives of HPA methyl ester with modified functional groups.

  • Scientific Research Applications

      Chemistry: HPA methyl ester serves as a valuable tool for studying lipid metabolism and fatty acid biochemistry.

      Biology: It may play a role in cell membrane composition and function.

      Medicine: Research explores its potential health benefits, including anti-inflammatory and cardiovascular effects.

      Industry: HPA methyl ester could find applications in functional foods, dietary supplements, and pharmaceuticals.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    methyl (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-21H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VWHAHPVYEMPWTO-JEBPEJKESA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H34O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID301345240
    Record name Heneicosapentaenoic acid methyl ester
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301345240
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    330.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    65919-53-1
    Record name Heneicosapentaenoic acid methyl ester
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301345240
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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